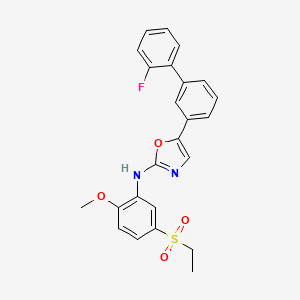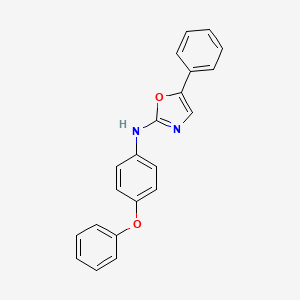
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxyphenyl group and a phenyl group attached to an oxazole ring, which contributes to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine typically involves the formation of the oxazole ring followed by the introduction of the phenoxyphenyl and phenyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-aminodiphenyl ester with acids like acrylic, methacrylic, crotonic, and itaconic acids can lead to the formation of N-substituted β-alanines, which undergo ring closure to form oxazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve semi-continuous or fully continuous processes to ensure high yield and purity. The use of advanced techniques such as Suzuki–Miyaura coupling can be employed to introduce the phenoxyphenyl group efficiently .
化学反応の分析
Types of Reactions
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the oxazole ring.
Reduction: Reduction reactions can alter the electronic properties of the compound.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different substituents onto the phenyl or phenoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism by which N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. For instance, similar compounds have been shown to inhibit mitochondrial complex I, affecting cellular respiration and energy production .
類似化合物との比較
Similar Compounds
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine: This compound is a potent inhibitor of mitochondrial complex I and has been studied for its potential in treating diseases like Huntington’s.
N-(4-phenoxyphenyl)-β-alanines: These compounds undergo cyclization to form oxazole derivatives and have been explored for their unique chemical properties.
Uniqueness
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine stands out due to its specific structural features, which confer unique reactivity and potential applications. Its combination of phenoxyphenyl and phenyl groups attached to an oxazole ring makes it a versatile compound for various research and industrial purposes.
特性
分子式 |
C21H16N2O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
N-(4-phenoxyphenyl)-5-phenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C21H16N2O2/c1-3-7-16(8-4-1)20-15-22-21(25-20)23-17-11-13-19(14-12-17)24-18-9-5-2-6-10-18/h1-15H,(H,22,23) |
InChIキー |
MKASXHWBPFPYNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


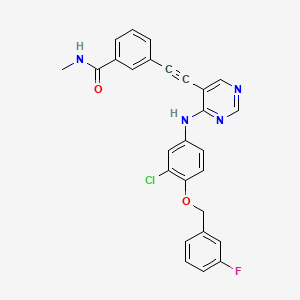
![3-[[4-[(1,3-Dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]benzenesulfonamide;hydrochloride](/img/structure/B10755042.png)
![N-[(4-methoxyphenyl)methyl]-4-[2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B10755048.png)
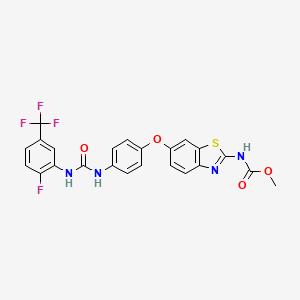

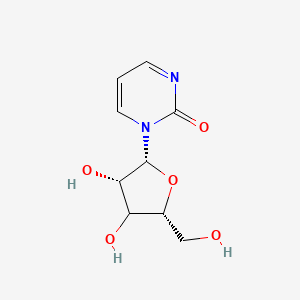
![N-(3-morpholinopropyl)-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B10755077.png)
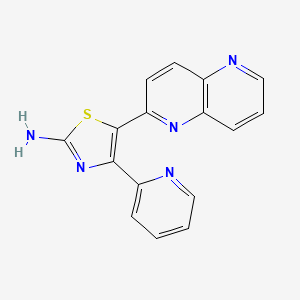
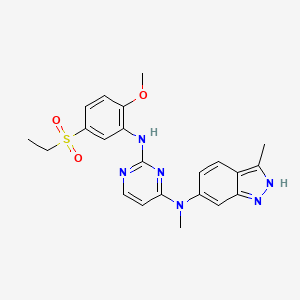
![methyl N-[6-[3-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B10755100.png)
![N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1H-benzimidazol-2-yl]benzamide;hydrochloride](/img/structure/B10755102.png)
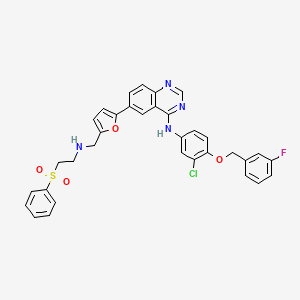
![N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-(1H-pyrrol-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B10755122.png)
